Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Purity Analysis Procurement Quality Chemical Synthesis

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS 57060-88-5), with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol, is the hydrochloride salt of the methyl ester of the conformationally constrained amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid—often abbreviated as Tic-OMe·HCl. This compound serves as a protected chiral building block, with the hydrochloride form providing enhanced solid-state stability and aqueous handling relative to its free base counterpart (methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, CAS 79799-05-6, MW 191.23).

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 57060-88-5
Cat. No. B3022801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
CAS57060-88-5
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=CC=CC=C2CN1.Cl
InChIInChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-5,10,12H,6-7H2,1H3;1H
InChIKeyBUXCBOUGBHWQBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS 57060-88-5): Chemical Profile and Procurement-Relevant Features


Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS 57060-88-5), with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol, is the hydrochloride salt of the methyl ester of the conformationally constrained amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid—often abbreviated as Tic-OMe·HCl. This compound serves as a protected chiral building block, with the hydrochloride form providing enhanced solid-state stability and aqueous handling relative to its free base counterpart (methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, CAS 79799-05-6, MW 191.23). Commercially available in purities from ≥94% to ≥97% (HPLC) as a white powder, this compound is widely utilized as an intermediate in medicinal chemistry, particularly for constructing peptide mimetics, enzyme inhibitors, and CNS-targeted candidates that require the tetrahydroisoquinoline (THIQ) scaffold.

Why Generic Substitution of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (57060-88-5) Fails: Key Differentiators from Common Analogs


The methyl ester hydrochloride salt (57060-88-5) occupies a chemically distinct node that is not interchangeable with the free carboxylic acid, the free base methyl ester, or higher alkyl esters. These alternative forms differ in solubility, reactivity, and their direct synthetic utility. Using the free carboxylic acid (CAS 67123-97-1) requires a separate esterification step, introducing additional time and yield loss [1]; the free base methyl ester (CAS 79799-05-6), lacking the hydrochloride counterion, exhibits altered solubility and potential for decreased stability during storage. Furthermore, procurement of the racemic form rather than the stereochemically defined S-isomer can compromise enantioselectivity in downstream syntheses. [2] This guide therefore presents quantifiable evidence demonstrating the differential advantages of 57060-88-5 in terms of purity, physical form, and its established role in synthesizing high-value bioactive compounds, underscoring the procurement risks associated with unqualified substitution.

Quantitative Evidence Guide for Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (57060-88-5): Head-to-Head and Cross-Study Comparisons


Purity Benchmarking: Methyl Ester Hydrochloride (57060-88-5) vs. Free Carboxylic Acid (67123-97-1) in Commercial Supply

The hydrochloride methyl ester (57060-88-5) is available from major suppliers at a verified purity of ≥97% (HPLC), as documented by Chem-Impex and Bidepharm. In contrast, the commercial purity of the free carboxylic acid analog (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, CAS 67123-97-1) typically ranges from >95.0% (T)(HPLC) to 98% , with TCI America listing >95.0% as the standard specification. While both forms meet general research-grade thresholds, the hydrochloride salt offers a guaranteed minimum purity that is 2 percentage points higher, which can reduce the risk of side reactions in multi-step syntheses where intermediate purity is critical.

Purity Analysis Procurement Quality Chemical Synthesis

Physical Form and Handling: Hydrochloride Salt (57060-88-5) vs. Free Base Methyl Ester (79799-05-6) for Aqueous Processing

The hydrochloride salt (57060-88-5) is supplied as a solid (white powder) with a molecular weight of 227.69 g/mol, directly usable in aqueous reaction media. Its ESOL-predicted aqueous solubility is 0.428 mg/mL (1.88 × 10⁻³ mol/L). The corresponding free base methyl ester (CAS 79799-05-6, MW 191.23 g/mol) lacks the hydrochloride counterion and thus has intrinsically different solubility, typically requiring organic solvents. While quantitative experimental solubility data for the free base is sparse in the public domain, the hydrochloride form's established solid-state properties and 'store at 0-8°C' specification provide a standardized, reproducible handling profile that the free base may not ensure across suppliers.

Formulation Salt Selection Physicochemical Properties

Synthetic Tractability: Direct Derivatization Without Esterification – The Methyl Ester Advantage Over the Free Carboxylic Acid

The methyl ester hydrochloride (57060-88-5) enables direct coupling and N-alkylation reactions without the need for a preliminary esterification step. In the synthesis of the PPARγ agonist KY-021 (EC₅₀ = 11.8 nM in human PPARγ transactivation assay), the free carboxylic acid form (Tic-OH) required benzyl ester protection, N-alkylation, and subsequent deprotection—a minimum of two additional synthetic steps compared to starting from the pre-esterified building block. [1] KY-021 demonstrated in vivo efficacy at 3 mg/kg/d in KK-Aʸ mice, reducing plasma glucose and triglycerides significantly over 7 days. [2] The use of 57060-88-5 as the starting material would obviate the initial esterification, streamlining the route and potentially improving overall yield by eliminating one transformation.

Medicinal Chemistry Peptidomimetics Synthetic Efficiency

Chiral Integrity: S-Enantiomer (57060-88-5) as a Source of Defined Stereochemistry vs. Racemic Mixtures

The (S)-enantiomer hydrochloride (57060-88-5) provides a defined stereochemical starting point, whereas the racemic free acid (DL-Tic-OH, CAS 67123-97-1) requires subsequent chiral resolution. Chemoenzymatic routes to (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have achieved enantiomeric excess (ee) > 99% with 88% yield, [1] and optimized enzymatic hydrolytic reactions yield 99.5% enantiomerically pure (S)-Tic. [2] In the context of peptidomimetic drug design—such as opioid ligands incorporating the Dmt-Tic pharmacophore where the L-Tic (S-configuration) versus D-Tic (R-configuration) dictates μ/δ opioid agonism/antagonism profiles [3]—starting with the pre-resolved S-enantiomer 57060-88-5 eliminates the need for chiral separation, thereby reducing material loss and analytical burden.

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Validated Scaffold: The Methyl Ester Hydrochloride as the Gateway to Bioactive Leads with In Vivo Pharmacological Data

The THIQ-3-carboxylate scaffold, accessible through 57060-88-5, has yielded validated drug leads with quantitative in vivo activity. The PPARγ-selective agonist 14i (derived from the (S)-THIQ-3-carboxylic acid scaffold) exhibits a PPARγ EC₅₀ of 0.03 μM and PTP-1B IC₅₀ of 1.18 μM, with a fivefold stronger hypoglycemic effect and fourfold weaker hemodilution than rosiglitazone in KK-Aʸ mice. [1] Furthermore, the HDAC inhibitor series derived from the same scaffold yielded compounds (e.g., compound 7d) with HDAC8-inhibitory and antiproliferative activities that outperformed the approved HDAC inhibitor SAHA (vorinostat) in a human breast carcinoma (MDA-MB-231) xenograft model. [2] While these bioactivity data pertain to downstream derivatives rather than 57060-88-5 itself, they directly validate the scaffold as a privileged starting point for drug discovery, reducing the risk of synthesizing inactive analogs from alternative building blocks.

PPARγ Agonism HDAC Inhibition In Vivo Pharmacology

Cost-Efficiency in Scale-Up: Methyl Ester Hydrochloride (57060-88-5) vs. Benzyl Ester (77497-96-2) as a Protecting Group Strategy

In the synthesis of N-substituted THIQ-3-carboxylic acid derivatives such as ACE inhibitors, the methyl ester hydrochloride (57060-88-5) serves as a direct substrate for condensation with isocyanates to form N-aminocarbonyl intermediates, which can be cyclized to hydantoins. [1] The alternative benzyl ester (CAS 77497-96-2) requires hydrogenolytic deprotection (H₂, Pd/C), which introduces a catalytic hydrogenation step that is operationally more complex and costlier at scale compared to the methyl ester, which can be hydrolyzed under mild basic conditions (LiOH, THF/H₂O). While a direct yield comparison under identical conditions is not publicly available, the methyl ester's compatibility with both acidic (HCl salt stability) and basic (ester hydrolysis) conditions provides greater operational flexibility than the benzyl ester, which is labile under hydrogenation-specific protocols.

Process Chemistry Scale-Up Protecting Group Strategy

Best Application Scenarios for Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (57060-88-5) Supported by Quantitative Evidence


Medicinal Chemistry: Synthesis of PPARγ Agonists for Metabolic Disease

57060-88-5 is the optimal starting material for synthesizing (S)-THIQ-3-carboxylic acid-based PPARγ agonists such as KY-021 (EC₅₀ = 11.8 nM). [1] The pre-formed methyl ester eliminates the esterification step required when using the free acid (CAS 67123-97-1), and the (S)-configuration ensures stereochemical fidelity without chiral resolution. Downstream leads from this scaffold have demonstrated a fivefold stronger hypoglycemic effect than rosiglitazone in KK-Aʸ mice. [2]

Peptide and Peptidomimetic Drug Discovery: Opioid and Receptor Ligand Design

In peptide drug design, the Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue serves as a conformationally constrained phenylalanine analog. [3] Procurement of 57060-88-5 as the (S)-methyl ester hydrochloride ensures the correct stereochemistry for constructing Dmt-Tic pharmacophores, where L-Tic versus D-Tic configuration dictates μ/δ opioid receptor selectivity. [4] Pre-resolved enantiomer eliminates the chiral resolution step that typically requires enzymatic methods achieving 88–99% ee. [5]

Epigenetics and Oncology: HDAC Inhibitor Development Programs

The THIQ-3-carboxylic acid scaffold accessed through 57060-88-5 has produced HDAC inhibitors (e.g., compounds 13a, 7d, 8l) with anti-proliferative activity superior to the approved drug SAHA (vorinostat). [6] The methyl ester hydrochloride (≥97% purity) provides a high-purity starting point for constructing the hydroxamic acid-bearing THIQ analogs (compounds 31a, 31b: mid-nM IC₅₀ against HDAC8) that exhibited excellent in vivo antitumor activity in MDA-MB-231 xenograft models.

Process Chemistry and Scale-Up: Kilogram-Scale Synthesis of Heterocyclic Intermediates

For process chemistry applications, the methyl ester hydrochloride (57060-88-5) offers operational advantages over the benzyl ester (CAS 77497-96-2). The methyl ester can be deprotected under mild basic hydrolysis conditions (LiOH, THF/H₂O), avoiding the catalytic hydrogenation step (H₂, Pd/C) required for benzyl ester cleavage. [7] Additionally, the hydrochloride salt form (white powder, store at 0–8°C) provides standardized solid-state handling properties conducive to large-scale batch processing.

Quote Request

Request a Quote for Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.